molecular formula C9H14N2O2 B2932969 [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine CAS No. 1016724-24-5

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine

Cat. No.: B2932969
CAS No.: 1016724-24-5
M. Wt: 182.223
InChI Key: UTHBNFPZTQYWNE-UHFFFAOYSA-N
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Description

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound is characterized by a pyridine ring substituted with a methanamine group and a 2-methoxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine typically involves the reaction of 3-pyridinemethanamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethoxy group enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

[6-(2-methoxyethoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-4-5-13-9-3-2-8(6-10)7-11-9/h2-3,7H,4-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHBNFPZTQYWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016724-24-5
Record name [6-(2-methoxyethoxy)pyridin-3-yl]methanamine
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